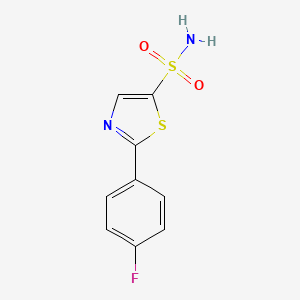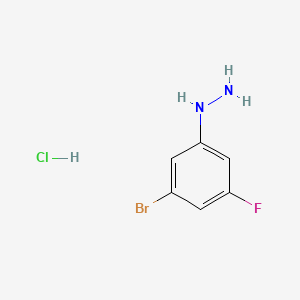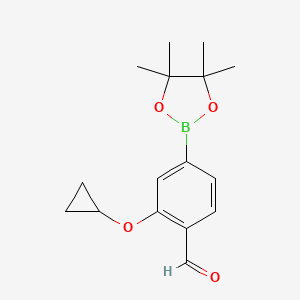![molecular formula C9H9BO2S B13471514 B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
B-(2-methylbenzo[b]thien-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1-benzothiophen-5-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiophene ring system. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-methyl-1-benzothiophen-5-yl)boronic acid typically involves the borylation of the corresponding halogenated benzothiophene derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-benzothiophene-5-bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for (2-methyl-1-benzothiophen-5-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-methyl-1-benzothiophen-5-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids like hydrochloric acid or solvents like methanol.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Protodeboronation: The corresponding hydrocarbon.
Scientific Research Applications
Chemistry: (2-methyl-1-benzothiophen-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Research has explored the use of benzothiophene derivatives in medicinal chemistry, including their potential as inhibitors of enzymes such as beta-lactamases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2-methyl-1-benzothiophen-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
- (7-methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid
- 5-methylbenzo[b]thiophene-2-boronic acid
- Benzo[b]thiophene-2-boronic acid
Uniqueness: (2-methyl-1-benzothiophen-5-yl)boronic acid is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its reactivity and the types of products formed in chemical reactions . This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C9H9BO2S |
|---|---|
Molecular Weight |
192.05 g/mol |
IUPAC Name |
(2-methyl-1-benzothiophen-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BO2S/c1-6-4-7-5-8(10(11)12)2-3-9(7)13-6/h2-5,11-12H,1H3 |
InChI Key |
WLYNJXBZEAGRNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)

![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)

![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)

![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)


![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
